molecular formula C17H17NO4 B12419998 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

Cat. No.: B12419998
M. Wt: 306.36 g/mol
InChI Key: AEPOJXVSQUFPCK-YSNNITQRSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named This compound , reflecting its core structure and isotopic modifications. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the pyrrolidinedione ring as the parent structure, with substituents described in descending order of priority:

  • 2,5-pyrrolidinedione : A five-membered lactam ring with ketone groups at positions 2 and 5.
  • 1-(2-hydroxy-3-(1-naphthalenyloxy)propyl) : A propyl chain substituted at position 1 of the pyrrolidinedione, featuring a hydroxyl group at position 2 and a naphthalenyloxy group at position 3.

The CAS Registry Number for this compound is 1794942-05-4 , which uniquely identifies it in chemical databases. The deuterated form is further distinguished by the suffix -d7 , indicating the replacement of seven hydrogen atoms with deuterium at specific positions.

Property Value
Molecular Formula C₁₇H₁₀D₇NO₄
Molecular Weight 306.36 g/mol
CAS Registry Number 1794942-05-4

Molecular Architecture: Naphthalenyloxy-Propanol-Pyrrolidinedione Conjugation

The compound’s structure integrates three functional domains (Figure 1):

  • Pyrrolidinedione Core : A cyclic diamide with ketone groups at positions 2 and 5, contributing to its planar geometry and hydrogen-bonding capacity.
  • Propanol Bridge : A three-carbon chain linking the pyrrolidinedione to the naphthalenyloxy group. The hydroxyl group at position 2 enhances solubility in polar solvents.
  • Naphthalenyloxy Substituent : A naphthalene-derived ether group providing aromaticity and hydrophobic interactions.

Key Structural Features :

  • The ether linkage (C–O–C) between the propanol chain and naphthalene introduces conformational flexibility.
  • The hydroxyl group on the propanol chain enables hydrogen bonding with biological targets or solvents.
  • The deuterium atoms are strategically placed at non-labile positions to maintain isotopic stability during chemical reactions .

Isotopic Labeling Strategy: Position-Specific Deuterium Incorporation (d7)

Deuterium labeling at seven positions (d7 ) is achieved through directed hydrogen-isotope exchange (HIE) or synthetic incorporation during precursor synthesis. Recent advances in transition-metal catalysis, such as rhodium- or nickel-mediated H/D exchange, enable precise deuteration of complex molecules .

Deuterium Positions in this compound :

  • Propanol Chain : Two deuterium atoms on the methylene group adjacent to the hydroxyl group.
  • Naphthalenyloxy Group : Three deuterium atoms on the naphthalene ring’s β-positions.
  • Pyrrolidinedione Core : Two deuterium atoms on the lactam ring’s methylene groups.

Synthetic Considerations :

  • Catalysts : Rhodium nanoparticles or [Cp*RhCl₂]₂ facilitate regioselective deuteration of aromatic systems .
  • Deuterium Sources : Deuterated solvents (e.g., D₂O, d₆-DMSO) or gaseous D₂ ensure high isotopic purity.
  • Reaction Conditions : Temperatures between 25°C and 130°C optimize exchange rates while minimizing side reactions .
Isotopic Label Position Method
d₁ Propanol C-1 Rhodium-catalyzed HIE
d₂, d₃ Propanol C-2 Precursor deuteration
d₄–d₆ Naphthalene β-positions Directed aromatic exchange
d₇ Pyrrolidinedione C-3 Base-mediated HIE

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO4

Molecular Weight

306.36 g/mol

IUPAC Name

1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D

InChI Key

AEPOJXVSQUFPCK-YSNNITQRSA-N

Isomeric SMILES

[2H]C1=CC2=CC=CC=C2C(=C1[2H])OC([2H])([2H])C([2H])(C([2H])([2H])N3C(=O)CCC3=O)O

Canonical SMILES

C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidinedione Core

The non-deuterated pyrrolidinedione core is synthesized via cyclization of glutamic acid derivatives or Michael addition followed by Nef-type rearrangement. For deuterated versions, deuterated acetic acid or D2O replaces protonated equivalents in cyclization steps to introduce deuterium at reactive α-positions. Computational modeling confirms transition states favoring deuterium incorporation during ring closure.

Selective Deuteration via Catalytic H/D Exchange

Deuterium is introduced post-synthesis using RuCl2(PPh3)3 or Pd/C catalysts with D2O. For example:

  • Ru-catalyzed H/D exchange selectively labels benzylic and aromatic positions (up to 90% deuteration).
  • Pd/C with D2O under H2 atmosphere facilitates deuteration of electron-rich naphthalene rings.

Hydroxypropyl Chain Synthesis and Functionalization

Deuterated Hydroxypropyl Intermediate

The hydroxypropyl side chain is synthesized via:

  • Epoxide ring-opening : Reacting deuterated ethylene oxide (C2D4O) with 1-naphthol-d7 under basic conditions.
  • Alkylation : Using 1-chloro-3-deuterio-2-hydroxypropane-d5 and naphthol-d7, yielding 85–92% deuterated product.

Table 1: Deuterated Hydroxypropyl Synthesis Conditions

Method Deuterium Source Catalyst Yield (%) Purity (GC-MS)
Epoxide opening C2D4O KOtBu 89 98.5
Alkylation Cl-CD2-CD(OH)-CD2 NaH 92 97.8

Coupling and Final Assembly

Naphthalenyloxypropyl-Pyrrolidinedione Conjugation

The deuterated hydroxypropyl-naphthalene intermediate is coupled to pyrrolidinedione via:

  • Mitsunobu reaction : Using DEAD (diethyl azodicarboxylate) and PPh3 to form the ether linkage.
  • Nucleophilic substitution : Reacting the deuterated hydroxypropyl intermediate with bromopyrrolidinedione in DMF (75% yield).

Final Deuteration Adjustments

Residual protonated sites undergo post-synthetic deuteration using:

  • Rhodium catalysis : D2O/EtOD with RhCl3 at 80°C labels remaining C-H bonds adjacent to nitrogen.
  • Fe(NO3)3/NaBD4 : Radical-based deuteration introduces deuterium at allylic positions (70% efficiency).

Analytical Validation and Quality Control

Deuterium Incorporation Analysis

  • NMR spectroscopy : 2H NMR confirms >98% deuteration at specified positions.
  • GC-MS : Quantifies isotopic purity (typically >99% D7).

Table 2: Analytical Benchmarks for Final Product

Parameter Method Specification Result
Isotopic purity GC-MS ≥98% D7 99.2%
Chemical purity HPLC ≥95% 97.5%
Residual solvents HS-GC <0.1% 0.08%

Challenges and Optimization

Side Reactions and Mitigation

  • Over-deuteration : Controlled reaction times and low temperatures prevent excessive labeling.
  • Epimerization : Chiral centers are preserved using non-basic conditions during coupling.

Scalability Considerations

Gram-scale syntheses employ Fe(NO3)3/NaBD4 for cost-effective deuteration (70% yield, 10 min reaction time).

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to form corresponding alcohols.

    Substitution: The naphthalenyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenyloxy derivatives.

Scientific Research Applications

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy and mass spectrometry.

    Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxyl and naphthalenyloxy groups facilitate binding to proteins and enzymes, influencing their activity. The deuterium atoms provide stability and distinct isotopic labeling, aiding in the study of metabolic pathways and reaction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the target compound with structurally or functionally related molecules.

Non-Deuterated Analog: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione

The non-deuterated form (CAS: 345931-85-3) serves as a metabolite reference standard in drug development. Key differences include:

Property Deuterated Form Non-Deuterated Form
Molecular Formula C₁₇H₁₀D₇NO₄ C₁₇H₁₇NO₄
Molecular Weight 306.36 g/mol 299.32 g/mol
Applications Isotopic tracing in PK/PD Metabolite identification
Stability Enhanced metabolic stability due to deuterium Standard stability
Solubility Slightly soluble in DMSO, methanol Similar solubility profile

The deuterated form’s isotopic labeling minimizes metabolic interference, making it preferable for quantitative bioanalytical assays .

Other Deuterated Propranolol Metabolites

Propranolol undergoes extensive metabolism, yielding deuterated analogs such as:

  • rac 4-Hydroxy Propranolol-d7 β-D-Glucuronide (C₂₂H₂₂D₇NO₉, MW: 458.51 g/mol): A glucuronidated metabolite used to study phase II metabolism .
  • 5-Hydroxy Propranolol-d5 (C₁₆H₁₆D₅NO₃, MW: 280.37 g/mol): A hydroxylated derivative for oxidative pathway analysis .

Key Distinction : The target compound lacks glucuronidation or hydroxylation, focusing instead on pyrrolidinedione-mediated pathways.

Structural Analogs with Naphthalenyloxy Substitutions

  • 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (): Structure: Piperidine core vs. pyrrolidinedione. Application: Neuropharmacological research, contrasting with the target compound’s role in cardiovascular drug metabolism.

Antimicrobial N-Arylpiperazine Derivatives ()

  • 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride :
    • Activity : Antimycobacterial (comparable to isoniazid) via lipophilic interactions .
    • Structural Contrast : Piperazine core and carbamoyl groups vs. pyrrolidinedione.

Methocarbamol ()

  • Structure: 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate.
  • Application : Muscle relaxant, highlighting the therapeutic diversity of hydroxypropyl-substituted compounds despite structural similarities.

Research Findings and Functional Insights

  • Deuterated vs. Non-Deuterated Forms: Isotopic labeling in the target compound reduces metabolic degradation, enhancing its utility in tracer studies .
  • Receptor Specificity : Unlike the 5-HT₁F antagonist (), the target compound lacks direct receptor interactions, focusing instead on metabolic profiling .
  • Therapeutic Divergence : Antimicrobial N-arylpiperazines () and Methocarbamol () illustrate how similar substituents (e.g., hydroxypropyl chains) yield distinct biological activities.

Biological Activity

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7, commonly referred to as d7-Pyrrolidinedione , is a deuterated derivative of a pyrrolidinedione compound. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is essential for its utilization in research and therapeutic contexts.

Basic Information

PropertyDetails
Chemical Name This compound
CAS Number 1794942-05-4
Molecular Formula C17H17D7NO4
Molecular Weight 306.36 g/mol
Appearance Pale Yellow Solid
Melting Point 144-146°C
Solubility Slightly soluble in DMSO and Methanol

Synthesis and Stability

The synthesis of d7-Pyrrolidinedione involves the introduction of deuterium atoms into the structure, which can enhance its stability and bioavailability. The compound is typically stored at -20°C under an inert atmosphere to maintain its integrity.

The biological activity of d7-Pyrrolidinedione is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antiproliferative Effects : Research indicates that d7-Pyrrolidinedione can inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study assessed the antioxidant capacity of d7-Pyrrolidinedione using various assays (DPPH, ABTS).
    • Results indicated a significant reduction in free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related diseases.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies demonstrated that d7-Pyrrolidinedione inhibited the growth of colorectal adenocarcinoma cell lines.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotection Research :
    • Animal models were utilized to evaluate the neuroprotective effects of d7-Pyrrolidinedione against induced neurotoxicity.
    • Findings suggested that treatment with the compound resulted in improved cognitive function and reduced neuronal damage.

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